

# MAP17 Expression: A Comparative Analysis Between Primary and Metastatic Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MAP17

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A Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. Understanding the molecular drivers of this complex process is paramount for the development of effective anti-cancer therapies. One protein that has garnered increasing attention for its role in tumor progression and metastasis is the 17 kDa membrane-associated protein (**MAP17**). This guide provides a comprehensive comparison of **MAP17** expression in primary versus metastatic tumors, supported by experimental data and detailed methodologies.

## Data Presentation: MAP17 Expression in Primary vs. Metastatic Tumors

Multiple studies across various cancer types have demonstrated a significant upregulation of **MAP17** expression in metastatic tumors compared to their primary counterparts. This increased expression is often correlated with more aggressive disease and poorer patient prognosis. The following table summarizes the key findings regarding **MAP17** expression.

Cancer Type	Primary Tumor MAP17 Expression	Metastatic Tumor MAP17 Expression	Key Findings & References
Breast Cancer	Moderate to high in a subset of primary tumors.	Significantly higher than in primary tumors.	Upregulation in metastatic samples is associated with increased cancer stem cell-like properties and epithelial-mesenchymal transition (EMT).[1]
Prostate Cancer	Variable, but generally lower than in metastatic disease.	Consistently higher, particularly in bone and brain metastases.	Increased MAP17 is linked to tumor progression and may be associated with alterations in DNA methylation patterns in metastatic sites.[2][3][4][5]
Lung Cancer	Overexpressed in adenocarcinoma and squamous cell carcinoma compared to normal tissue.	Higher expression is associated with a worse prognosis.	MAP17 levels may predict sensitivity to certain therapies in lung adenocarcinoma.[6]
Pan-Cancer Analysis	Generally lower expression compared to metastatic samples.	Upregulated across multiple cancer types in metastatic settings.	Pan-cancer analyses of TCGA datasets reveal that while some metastasis-associated gene signatures are tumor-specific, MAP17 is among the genes showing differential expression in metastases across

several cancers.[7][8]

[9][10][11]

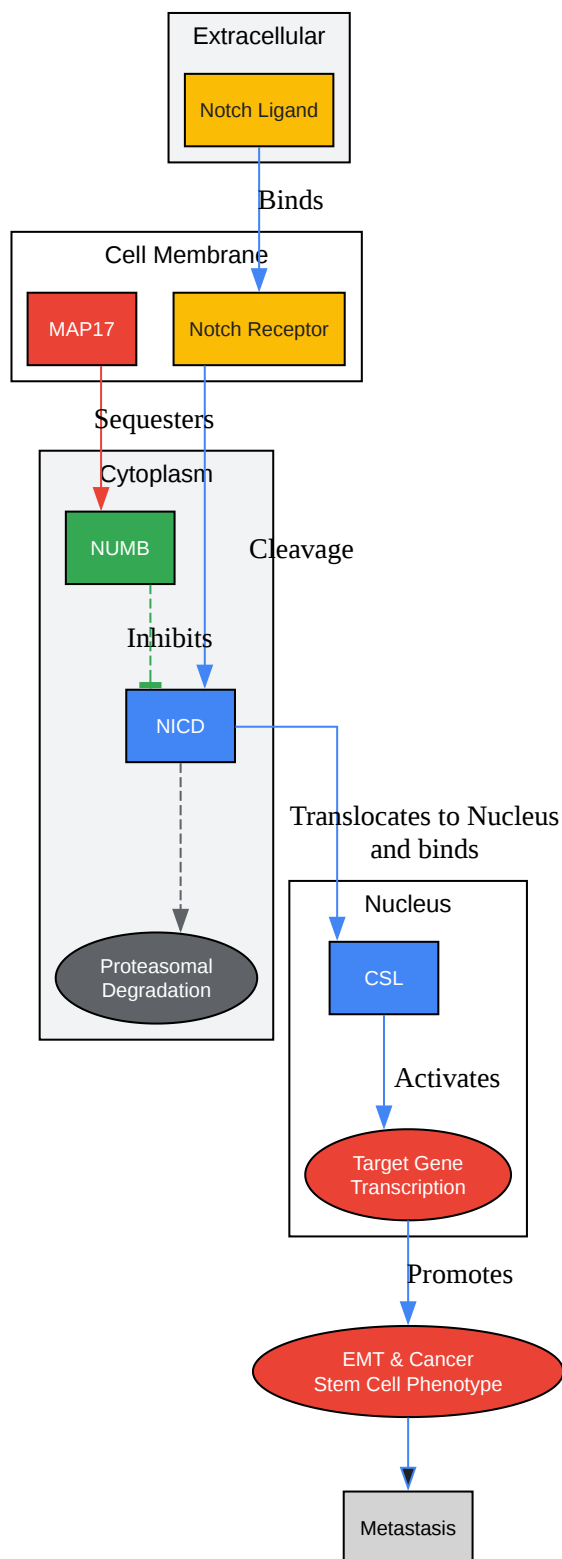
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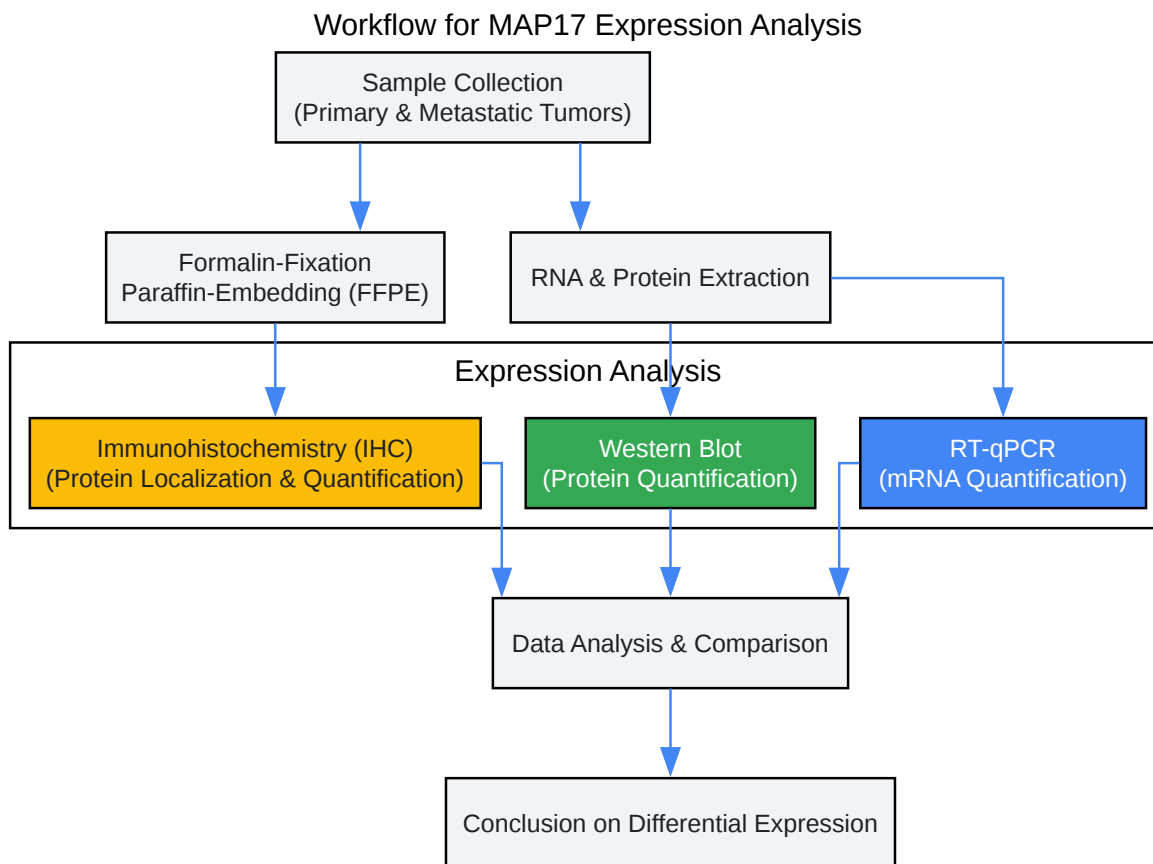
## Signaling Pathways and Experimental Workflows

### MAP17-Mediated Activation of the Notch Signaling Pathway

**MAP17** plays a crucial role in the activation of the Notch signaling pathway, a key regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer. **MAP17** physically interacts with and sequesters NUMB, a negative regulator of Notch. This sequestration prevents NUMB from targeting the Notch Intracellular Domain (NICD) for degradation, leading to NICD accumulation, nuclear translocation, and the activation of downstream target genes that promote EMT and a cancer stem cell phenotype, thereby driving metastasis.

## MAP17-Mediated Notch Pathway Activation in Metastasis





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- To cite this document: BenchChem. [MAP17 Expression: A Comparative Analysis Between Primary and Metastatic Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597279#comparing-map17-expression-in-primary-versus-metastatic-tumors]

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